Ro 1138452 hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data confirm the compound’s structure:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a prominent molecular ion peak at m/z 309.4 (corresponding to the free base, C₁₉H₂₃N₃O⁺) and a fragment at m/z 345.9 (M+HCl).
| Technique | Key Observations |
|---|---|
| 1H NMR | Confirms aromatic and aliphatic proton environments |
| ESI-MS | Molecular ion and HCl adduct peaks |
Infrared (IR) Spectroscopy
While explicit IR data are not provided, characteristic absorption bands are anticipated for:
- N–H stretching : ~3300 cm⁻¹ (imidazoline ring).
- C–O–C asymmetric stretching : ~1250 cm⁻¹ (isopropoxy group).
Tautomeric and Stereochemical Considerations
Tautomerism
The imidazoline core (4,5-dihydro-1H-imidazol-2-amine) exists in equilibrium between two tautomeric forms:
Stereochemistry
This compound lacks chiral centers in its structure, as confirmed by its SMILES representation:CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.Cl.
The absence of stereoisomers simplifies its synthesis and analytical characterization.
| Structural Feature | Analysis |
|---|---|
| Tautomerism | Amine tautomer dominant |
| Chirality | Achiral |
Properties
Molecular Formula |
C19H23N3O.HCl |
|---|---|
Molecular Weight |
345.87 |
Synonyms |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
RO1138452 hydrochloride is a prostanoid receptor antagonist that has been investigated for its potential therapeutic utility in the treatment of painful or inflammatory conditions . However, Ro 1138452 hydrochloride (Cat. No. 4268) has been withdrawn from sale for commercial reasons .
Scientific Research Applications
RO1138452 has been utilized in scientific research to explore various aspects of prostacyclin and its receptors:
- Receptor Antagonism: RO1138452 functions as a potent and selective antagonist for both human and rat IP receptors . It competitively inhibits the binding of prostacyclin (PGI2) to its receptor, the IP receptor . The antagonist affinities (pKi) of RO1138452 for the human IP receptor have been measured at 9.0 ± 0.06 .
- Selectivity Profile: RO1138452 displays affinity at I2 (8.3) and PAF (7.9) receptors . However, it has minimal binding affinity for prostanoid EP1, EP3, EP4, and TP receptors .
- In vitro studies: RO1138452 has been shown to antagonize IP receptors in various systems .
- In vivo studies: RO1138452 (1–10 mg kg−1, i.v.) significantly reduced acetic acid-induced abdominal constrictions. RO1138452 (3–100 mg kg−1, p.o.) significantly reduced carrageenan-induced mechanical hyperalgesia and edema formation .
Case Studies
- Smooth Muscle Cells: RO1138452 has been used to evaluate the role of IP receptors in the anti-proliferative activity of MRE-269 and treprostinil in smooth muscle cells . At very low treprostinil concentrations (≤0.1 nM), the responses were abolished by RO1138452 (1 µM), whereas above these concentrations there was some or no reduction in anti-proliferative activity .
- Vascular Smooth Muscle and Platelet Preparations: RO1138452 has been investigated as an IP receptor antagonist on isolated vascular smooth muscle and platelet preparations, corresponding to the well-known vasodilator and platelet-inhibitory actions of prostacyclin .
- Carrageenan-induced paw hyperalgesia test: RO1138452 reduced carrageenan-induced mechanical hyperalgesia and edema formation .
Data tables
RO1138452 displayed affinity at I2(8.3) and PAF (7.9) receptors, while RO3244794 was highly selective for the IP receptor: p K ivalues for EP 1(<5), EP 3(5.38), EP 4(5.74) and TP (5.09) .
Comparison with Similar Compounds
Key Observations :
- This compound demonstrates superior selectivity for IP receptors compared to multi-target antagonists like AMG 853 (a phenylacetic acid derivative with undefined receptor specificity) .
Structural and Functional Differences
- Ro 1138452 vs. AMG 853: While both are aryl-substituted small molecules, AMG 853 lacks a hydrochloride salt moiety and shows broader activity across prostanoid receptors, reducing its utility in IP-specific studies .
- Ro 1138452 vs. BW A868C : BW A868C (DP1 antagonist) shares a similar molecular weight (~400 Da) but has a distinct sulfonamide core, whereas Ro 1138452 features a bicyclic aromatic system optimized for IP binding .
Preparation Methods
Purification and Characterization
Membrane Preparation for Binding Assays: Ro 1138452 hydrochloride is often prepared in a form suitable for receptor binding studies. Platelet membranes or CHO-K1 cells expressing human IP receptors are homogenized and centrifuged under controlled conditions (e.g., 17,000 rpm at 4°C followed by 45,400 × g centrifugation) to isolate membrane fractions.
Storage Conditions: The purified compound or membrane preparations containing this compound are aliquoted and stored at −80°C to maintain stability and activity.
Binding Assays: The compound’s binding affinity is determined by displacement of radiolabeled ligands (e.g., ^3H-labelled iloprost) in competitive binding assays. These assays use scintillation proximity assay beads and filtration methods to quantify binding and calculate IC50 and Ki values.
Analytical Data and Research Findings
These data confirm the high affinity and selectivity of this compound for the IP receptor and validate the preparation methods used to obtain biologically active material suitable for receptor pharmacology studies.
Notes on Synthetic Optimization and Challenges
Stereochemistry: The biological activity of this compound is sensitive to stereochemical configuration. The preparation methods emphasize maintaining stereochemical integrity during cyclohexyl ring substitution and carbamate formation.
Yield and Purity: Optimized synthetic routes aim to maximize yield while minimizing impurities that could interfere with receptor binding or functional assays.
Scalability: The synthetic approach is designed to be scalable for research and potential clinical-grade production, balancing complexity and efficiency.
Q & A
Q. What is the primary pharmacological target of Ro 1138452 hydrochloride, and how is this determined experimentally?
this compound is a selective prostacyclin (IP) receptor antagonist, as confirmed by competitive binding assays and functional studies. To validate its target specificity:
- Binding assays : Measure displacement of radiolabeled ligands (e.g., [³H]-iloprost) in IP receptor-expressing cell lines. Competitive binding curves are analyzed to calculate IC₅₀ values, which reflect receptor affinity .
- Functional assays : Use FLIPR (Fluorometric Imaging Plate Reader) assays to monitor intracellular calcium flux or cAMP inhibition upon IP receptor activation. This compound demonstrates an IC₅₀ of 8.1 nM in such assays, confirming potent antagonism .
Q. How is the potency (IC₅₀) of this compound experimentally quantified, and what statistical parameters ensure reliability?
Potency is determined via dose-response curves in receptor-binding or functional assays. For example:
-
Linear regression analysis : A concentration-response curve (0.001236 μM IC₅₀) with R² = 0.9844 indicates a robust fit to the data (Figure 1, ).
-
Key parameters :
Parameter Value Significance Max Response 96.98% Efficacy at saturation Min Response -0.5368% Baseline noise level R² 0.9844 High model reliability
Triplicate experiments and outlier exclusion (e.g., responses <2 SD from mean) enhance reproducibility .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
- Storage : Stable at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid exposure to strong acids/alkalis or oxidizing agents (e.g., peroxides), which may degrade the compound .
- Safety : Use fume hoods for weighing, and wear nitrile gloves/lab coats. Contaminated clothing must be decontaminated before reuse .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to account for this compound’s high potency (IC₅₀ = μM) in in vitro assays?
- Dilution series : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer to avoid solvent interference (<0.1% final DMSO).
- Dynamic range adjustment : Use lower concentration ranges (e.g., 0.1 pM–10 nM) to capture full dose-response curves without receptor saturation .
- Control for off-target effects : Include parallel assays with EP3 or other prostaglandin receptor antagonists (e.g., DG 041, AMG 853) to confirm IP receptor specificity .
Q. How should researchers address contradictions between binding affinity (IC₅₀ = nM) and functional antagonism (IC₅₀ = nM) data?
Discrepancies may arise from assay conditions or receptor reserve. Methodological solutions include:
- Receptor density modulation : Use cell lines with varying IP receptor expression levels to assess if functional IC₅₀ shifts with receptor availability.
- Kinetic analysis : Compare association/dissociation rates in binding assays versus functional response onset/offset times.
- Pathway-specific blockers : Apply inhibitors of downstream signaling (e.g., cAMP inhibitors) to isolate IP receptor-mediated effects .
Q. What strategies are recommended for studying synergistic or antagonistic interactions between this compound and other prostaglandin pathway modulators?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI <1) or antagonism (CI >1) in co-treatment experiments.
- Cross-receptor profiling : Test Ro 1138452 alongside EP1/EP2 agonists (e.g., PGE2) to identify crosstalk in inflammatory or vascular models .
- Transcriptomic validation : Pair pharmacological assays with RNA-seq to map IP receptor-dependent gene networks altered by co-treatments .
Methodological Best Practices
- Data reporting : Follow Beilstein Journal guidelines:
- Experimental details : Include batch numbers, solvent purity, and instrument calibration data .
- Reproducibility : Provide raw data (e.g., dose-response tables) in supplementary materials .
- Ethical compliance : Document compound handling protocols per OSHA and institutional biosafety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
